セフブペラゾン

概要

説明

セフブペラゾンは、第2世代セファロスポリン系抗生物質です。グラム陰性菌に対する幅広い抗菌作用で知られています。 この化合物は、さまざまな細菌感染症の治療に使用され、筋肉内または静脈内経路で投与されます .

科学的研究の応用

Cefbuperazone has several scientific research applications:

Chemistry: It is used as a model compound in the study of cephalosporin antibiotics.

Biology: It is used to study the effects of antibiotics on bacterial growth and resistance.

Industry: It is used in the production of pharmaceutical formulations for treating bacterial infections.

作用機序

セフブペラゾンは、細菌細胞壁の合成を阻害することによって殺菌作用を発揮します。他のβ-ラクタム系抗生物質と同様に、細菌細胞壁内に位置する特定のペニシリン結合タンパク質(PBP)に結合します。 この結合は、細菌細胞壁合成の第3段階および最後の段階を阻害し、オートリシンなどの細菌細胞壁自己分解酵素によって媒介される細胞溶解を引き起こします .

生化学分析

Biochemical Properties

Cefbuperazone interacts with various enzymes and proteins in the body. It is known to decrease the excretion rate of certain substances, which could result in a higher serum level

Cellular Effects

The cellular effects of Cefbuperazone are not fully known. It has been observed that Cefbuperazone has a higher level of activity against B. fragilis and lower against anaerobic cocci than those of related cephalosporins . This suggests that Cefbuperazone may influence cell function by interacting with specific cellular pathways.

Molecular Mechanism

It is known that Cefbuperazone may decrease the excretion rate of certain substances, which could result in a higher serum level . This suggests that Cefbuperazone may exert its effects at the molecular level through binding interactions with biomolecules and possibly through enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

The temporal effects of Cefbuperazone in laboratory settings are not fully known. It has been observed that the level of activity of Cefbuperazone was higher against B. fragilis and lower against anaerobic cocci than those of related cephalosporins . This suggests that the effects of Cefbuperazone may change over time in laboratory settings.

Dosage Effects in Animal Models

The effects of Cefbuperazone dosage in animal models are not fully known. It has been observed that Cefbuperazone has a higher level of activity against B. fragilis and lower against anaerobic cocci than those of related cephalosporins . This suggests that the effects of Cefbuperazone may vary with different dosages in animal models.

Metabolic Pathways

It has been observed that Cefbuperazone may decrease the excretion rate of certain substances, which could result in a higher serum level . This suggests that Cefbuperazone may interact with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels.

Transport and Distribution

It has been observed that Cefbuperazone may decrease the excretion rate of certain substances, which could result in a higher serum level . This suggests that Cefbuperazone may interact with certain transporters or binding proteins and may have effects on its localization or accumulation.

Subcellular Localization

It has been observed that Cefbuperazone may decrease the excretion rate of certain substances, which could result in a higher serum level . This suggests that Cefbuperazone may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles.

準備方法

セフブペラゾンの合成には、いくつかのステップが含まれます。

D-スレオニンのメチルエステル化: このステップでは、D-スレオニンをメチルエステル型に変換します。

DEPT-OMeの調製: この中間体は、一連の反応によって調製されます。

DEPT-OMe-OPの調製: さらなる反応により、この中間体が形成されます。

TBLZ-エステルの調製: このステップでは、2つの保護基を同時に除去する1ステップ反応が関与し、続いて塩化してセフブペラゾンが得られます.

別の方法には、以下が含まれます。

7beta-アミノ-7alpha-メトキシ-3-[(1-メチル-1H-テトラゾール-5-イル)S-メチル]-3-セファロスポリン-エン-4-カルボン酸ジフェニルメチルエステル(7-MAC)の保護: これは、アミノ基保護剤を使用して行われます。

ハロゲン化物との反応: セフブペラゾン側鎖は、ハロゲン化物と反応してセフブペラゾン側鎖アシルハライドを形成します。

中間体の形成: 中間体であるセフブペラゾンジフェニルメチルエステルは、7-MACシランとセフブペラゾン側鎖アシルハライドを反応させることによって形成されます。

保護基の除去: 保護基を除去して、セフブペラゾンを得ます.

化学反応の分析

セフブペラゾンは、以下を含むさまざまな化学反応を受けます。

酸化: この反応には、酸素の添加または水素の除去が含まれます。

還元: この反応には、水素の添加または酸素の除去が含まれます。

置換: この反応には、ある原子または原子のグループを別の原子または原子のグループで置き換えることが含まれます。

これらの反応で使用される一般的な試薬には、ハロゲン化物、ヘキサメチルジシリルアミンなどの保護剤、トリメチルクロロシランなどがあります。 これらの反応によって生成される主要な生成物は、DEPT-OMeやセフブペラゾンジフェニルメチルエステルなどの中間体です .

科学研究への応用

セフブペラゾンには、いくつかの科学研究への応用があります。

化学: セファロスポリン系抗生物質の研究におけるモデル化合物として使用されます。

生物学: 抗生物質が細菌の増殖と耐性に及ぼす影響を研究するために使用されます。

化学反応の分析

Cefbuperazone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include halides, protective agents like hexamethyl disilylamine, and trimethyl chlorosilane. The major products formed from these reactions are intermediates like DEPT-OMe and cefbuperazone diphenyl methyl ester .

類似化合物との比較

セフブペラゾンは、セフォペラゾンやセフォキシチンなどの他のセファロスポリン系抗生物質に似ています。 特定の耐性菌株に対して効果的であるという独自の特性を持っています。 たとえば、セフブペラゾンは、他のセファロスポリンと比較して、Bacteroides fragilisに対してより高い活性を示します .

類似化合物

セフォペラゾン: 緑膿菌感染症に効果的な第3世代セファロスポリン.

セフォキシチン: 嫌気性菌に対して活性を示す第2世代セファロスポリン.

セフォタキシム: 幅広い活性を示す第3世代セファロスポリン.

セフブペラゾンの独自の構造と作用機序は、さまざまな細菌感染症の治療において貴重な抗生物質となっています。

特性

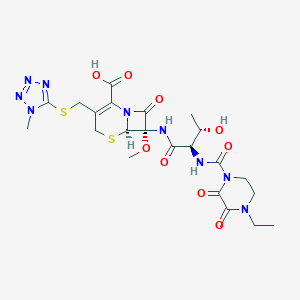

IUPAC Name |

(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N9O9S2/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37)/t10-,12+,19+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSRCGPDNDCXFR-CYWZMYCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N9O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701024595 | |

| Record name | Cefbuperazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76610-84-9 | |

| Record name | Cefbuperazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76610-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefbuperazone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076610849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefbuperazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefbuperazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFBUPERAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0785J3X40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of cefbuperazone?

A1: Cefbuperazone is a beta-lactam antibiotic that exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, , ] It binds to penicillin-binding proteins (PBPs), enzymes responsible for the final stages of peptidoglycan synthesis, ultimately leading to bacterial cell death.

Q2: What is the molecular formula and weight of cefbuperazone?

A2: The molecular formula of cefbuperazone sodium is C22H22N9NaO6S2 and its molecular weight is 593.6 g/mol. [, ]

Q3: Is there spectroscopic data available for cefbuperazone?

A3: Yes, studies use techniques like High-Performance Liquid Chromatography (HPLC) and UV-spectrophotometry to characterize and quantify cefbuperazone. [, , ] Nuclear Magnetic Resonance (NMR) has also been used to verify the structure of cefbuperazone. []

Q4: Can cefbuperazone sodium be administered intravenously? If so, is it compatible with common intravenous solutions?

A4: Yes, cefbuperazone sodium is typically administered intravenously. Studies demonstrate its compatibility and stability when mixed with 0.9% sodium chloride injection and 5% glucose injection for up to 8 hours at 25°C. [] Research also indicates its compatibility with ranitidine hydrochloride when co-administered via Y-site injection for up to four hours. []

Q5: What is the typical route of administration for cefbuperazone, and what are its pharmacokinetic properties?

A6: Cefbuperazone is typically administered intramuscularly or intravenously. [, , ] It exhibits good tissue penetration, achieving high concentrations in bile, biliary tract tissues, and lung tissue. [, , , , ] Peak serum concentrations are reached approximately 30 minutes after intravenous administration. [] The serum half-life is approximately 1-2 hours, and a significant portion of the drug is excreted in urine. [, , , ]

Q6: Does cefbuperazone effectively penetrate into the cerebrospinal fluid (CSF)?

A7: Yes, research shows that cefbuperazone can penetrate the cerebrospinal fluid. In a study involving a pediatric patient with purulent meningitis, therapeutic cefbuperazone levels were detected in the CSF one hour after administration. []

Q7: What is the spectrum of antibacterial activity of cefbuperazone?

A8: Cefbuperazone demonstrates potent in vitro and in vivo activity against a broad spectrum of Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. [, , , , , , , , , , ] It exhibits higher activity against these species compared to other cephalosporins such as cefmetazole, cefoxitin, cefazolin, cefoperazone, cefotetan, and cefuroxime. [] Notably, cefbuperazone displays significant efficacy against ESBLs-producing strains of E. coli and K. pneumoniae. []

Q8: Does cefbuperazone exhibit activity against Gram-positive bacteria?

A9: Cefbuperazone possesses some activity against Gram-positive bacteria, but it is generally less potent than its activity against Gram-negative bacteria. [, , , , ] Its activity against Gram-positive bacteria is comparable to cefotetan and cefminox. []

Q9: Does cefbuperazone show activity against anaerobic bacteria?

A10: Cefbuperazone exhibits varying degrees of activity against different anaerobic bacteria. It shows good activity against Bacteroides fragilis but is less effective against Clostridium difficile. [, , , , , ]

Q10: How effective is cefbuperazone in treating infections in animal models?

A11: Cefbuperazone demonstrates efficacy in treating various experimental infections in mice, including intraperitoneal and urinary tract infections. [] Notably, it exhibits a higher degree of prophylactic effect compared to other cephalosporins. [] Cefbuperazone also shows promise in treating biliary infections in rabbits. []

Q11: What clinical applications have been investigated for cefbuperazone?

A11: Cefbuperazone has been studied for its clinical efficacy in treating a range of infections. Research indicates its potential in treating:

- Respiratory tract infections: [, , , ]

- Urinary tract infections: [, , , ]

- Biliary infections: []

- Pelvic infections: []

- Skin and soft tissue infections: []

- Bone and joint infections: []

Q12: What are the known mechanisms of resistance to cefbuperazone?

A12: Resistance to cefbuperazone can be mediated by several mechanisms:

- Reduced permeability: Bacteria can develop resistance by altering their outer membrane permeability, hindering the entry of cefbuperazone into the cell. []

- Alterations in PBPs: Mutations in the genes encoding PBPs can reduce their binding affinity for cefbuperazone, rendering the antibiotic less effective. []

Q13: Are there any known instances of cross-resistance between cefbuperazone and other antibiotics?

A14: Yes, cross-resistance can occur between cefbuperazone and other beta-lactam antibiotics, particularly those that share similar mechanisms of action or resistance mechanisms. [, , , ]

Q14: Has cefbuperazone been investigated for its potential to modulate host immune responses?

A16: Yes, some research suggests that cefbuperazone might influence host defense mechanisms. One study found that mice treated with cefbuperazone exhibited prolonged survival time against Candida albicans infection, indicating a possible enhancement of host defense mechanisms. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。